trans-3-Methoxycyclopentanol

Stereoselective Synthesis Chiral Building Block Cyclopentane Chemistry

trans-3-Methoxycyclopentanol (rel-(1R,3R)-3-methoxycyclopentan-1-ol) is a chiral, non-racemic cyclopentane derivative featuring a trans configuration between the methoxy and hydroxyl substituents on the cyclopentane ring. With a molecular weight of 116.16 g/mol and a predicted boiling point of 203.4 °C, this compound serves as a stereospecific building block in the synthesis of complex pharmaceutical intermediates, including AKT protein kinase inhibitors and CCR5 antagonists.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B12944984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methoxycyclopentanol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCOC1CCC(C1)O
InChIInChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyDYTJEQBUSOPLJD-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Methoxycyclopentanol (CAS 16327-03-0): A Stereodefined Chiral Cyclopentanol Synthon for Pharmaceutical R&D


trans-3-Methoxycyclopentanol (rel-(1R,3R)-3-methoxycyclopentan-1-ol) is a chiral, non-racemic cyclopentane derivative featuring a trans configuration between the methoxy and hydroxyl substituents on the cyclopentane ring [1]. With a molecular weight of 116.16 g/mol and a predicted boiling point of 203.4 °C, this compound serves as a stereospecific building block in the synthesis of complex pharmaceutical intermediates, including AKT protein kinase inhibitors and CCR5 antagonists [2]. Its value in procurement is intrinsically linked to its defined stereochemistry, which is crucial for the stereoselective synthesis of downstream drug candidates.

Why trans-3-Methoxycyclopentanol Cannot Be Replaced by Generic Cyclopentanol or the cis Isomer in Drug Discovery


Substitution with generic cyclopentanol or even the cis isomer (CAS 16327-02-9) is not feasible for stereospecific synthetic routes. The trans configuration is critical for generating specific diastereomers in downstream products like hydroxylated and methoxylated pyrimidyl cyclopentanes, where the relative stereochemistry of the cyclopentane ring directly impacts the biological activity of the final AKT kinase inhibitor [1]. Furthermore, the trans isomer can exhibit different reactivity and stability profiles compared to its cis counterpart, a factor that has been exploited in stereospecific syntheses achieving 80–97% yields for the desired trans product [2]. Using a less-defined or incorrectly configured starting material would compromise the stereochemical integrity of the entire synthetic sequence, leading to a mixture of diastereomers with potentially distinct and undesirable pharmacological profiles.

Quantitative Differentiation of trans-3-Methoxycyclopentanol: Evidence for Procurement Decisions


Stereospecific Synthesis Yield: trans vs. cis Isomer Production

The hydrogenolysis of methoxychlorocyclopentanols provides a stereospecific route to trans-3-methoxycyclopentanol, achieving yields in the range of 80–97%, which establishes a reliable synthetic process for obtaining the pure trans stereoisomer, as opposed to methods that might yield a mixture with the cis form [1].

Stereoselective Synthesis Chiral Building Block Cyclopentane Chemistry

Predicted Physicochemical Properties: trans vs. cis Isomer Comparison

Despite having the same molecular formula, the trans configuration of trans-3-methoxycyclopentanol (CAS 16327-03-0) results in a predicted pKa of 14.87, boiling point of 203.4 °C, and density of 1.01 g/cm³ . Although predicted values for the cis isomer (CAS 16327-02-9) are identical in many databases, empirical data from structural analogs confirms that cis and trans isomers of 2-methoxycyclopentanol exhibit measurably different ionization energies, with the trans isomer showing a vertical ionization energy of 9.60 eV, underscoring the distinct electronic properties conferred by the trans configuration [1].

Physicochemical Characterization Drug Design ADME Prediction

Criticality as a Chiral Intermediate for AKT Kinase Inhibitor Synthesis

The trans-3-methoxycyclopentanol scaffold is a direct precursor to a class of hydroxylated and methoxylated pyrimidyl cyclopentanes disclosed as potent AKT protein kinase inhibitors for treating hyperproliferative diseases like cancer [1]. This patent specifically claims resolved enantiomers and diastereomers, highlighting that the stereochemistry inherent in the trans-3-methoxycyclopentanol intermediate is essential for producing the pharmaceutically active compound.

Kinase Inhibitor Cancer Therapeutics Pharmaceutical Intermediate

Application in CCR5 Antagonist Development for HIV Therapy

Derivatives of trans-3-methoxycyclopentanol have been screened for pharmacological activity as CCR5 antagonists, a key target for HIV therapy. Preliminary screening indicates that these derivatives can be used to treat CCR5-mediated diseases, including HIV infection [1]. This contrasts with other cyclopentanol derivatives that lack the specific substitution pattern (3-methoxy, trans) required for this activity.

CCR5 Antagonist HIV Integrase Antiviral Research

High-Impact Scenarios for Procuring trans-3-Methoxycyclopentanol Based on Evidence


Stereospecific Synthesis of AKT Protein Kinase Inhibitors for Oncology

Procurement is essential for CROs and pharmaceutical companies synthesizing hydroxylated and methoxylated pyrimidyl cyclopentanes as AKT inhibitors. The trans configuration of this building block is a structural prerequisite for generating the active diastereomer, as detailed in patent US 8,853,199 [1]. Any substitution with the cis isomer or a non-stereodefined analog would result in a product with unacceptable diastereomeric excess, failing to meet the patent's requirements for resolved enantiomers.

Discovery and Development of CCR5 Antagonists for HIV

For medicinal chemistry groups targeting the CCR5 receptor for HIV treatment, trans-3-methoxycyclopentanol serves as a privileged scaffold. Preliminary pharmacological evidence confirms that derivatives of this specific compound are active CCR5 antagonists, a profile not established for its regioisomers [1]. Consistent procurement of the pure trans isomer ensures reproducible structure-activity relationship (SAR) studies.

Asymmetric Catalysis and Chiral Ligand Design

The compound's two points of functionalization (hydroxyl and methoxy) in a fixed trans relationship make it a versatile precursor for novel chiral ligands. Its high-yielding, stereospecific synthesis (80–97%) [1] ensures it is a cost-effective and reliable starting material for developing new asymmetric catalysts, where the precise stereochemistry directly governs enantiomeric excess in catalytic reactions.

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